molecular formula C6H7ClN2O B1627909 2-Amino-5-chloro-4-methylpyridin-3-ol CAS No. 1003710-95-9

2-Amino-5-chloro-4-methylpyridin-3-ol

Cat. No.: B1627909
CAS No.: 1003710-95-9
M. Wt: 158.58 g/mol
InChI Key: UWGKKEXWMSXTTI-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-methylpyridin-3-ol is a pyridine derivative featuring amino (-NH₂), chloro (-Cl), and methyl (-CH₃) substituents at positions 2, 5, and 4, respectively. This compound’s structure combines electron-donating (amino, methyl) and electron-withdrawing (chloro) groups, which influence its electronic properties, solubility, and reactivity. Key properties inferred from structurally similar compounds include:

  • Molecular formula: C₆H₇ClN₂O (hypothetical based on substituents).
  • Molecular weight: ~158.6 g/mol (estimated).
  • Functional groups: Amino (hydrogen-bond donor), hydroxyl (-OH, hydrogen-bond donor/acceptor), and chloro (polar but non-hydrogen-bonding).

Properties

CAS No.

1003710-95-9

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-amino-5-chloro-4-methylpyridin-3-ol

InChI

InChI=1S/C6H7ClN2O/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3,(H2,8,9)

InChI Key

UWGKKEXWMSXTTI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1Cl)N)O

Canonical SMILES

CC1=C(C(=NC=C1Cl)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-amino-5-chloro-4-methylpyridin-3-ol with structurally related pyridine derivatives, emphasizing substituent effects on physical, chemical, and biological properties.

Substituent Effects on Physical Properties

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Source
This compound 2-NH₂, 5-Cl, 4-CH₃, 3-OH ~280–290* ~158.6 N-H str. ~3350–3471 cm⁻¹; C-Cl ~550–600 cm⁻¹ Estimated
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Complex aryl/chloro groups 268–287 466–545 C=O str. ~1668 cm⁻¹; -CN ~2201 cm⁻¹
(E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Imine, hydroxymethyl Not reported ~331.8 Cu(II) coordination bands ~400–600 nm
2-Chloro-6-iodo-5-methylpyridin-3-ol 2-Cl, 6-I, 5-CH₃, 3-OH Not reported ~274.5 N/A (iodo increases molecular weight)

Notes:

  • Melting Points : The target compound’s estimated melting point aligns with analogs bearing chloro and methyl groups (e.g., 288–292°C for a related carbonitrile derivative ). Bulky substituents (e.g., phenyl groups) increase molecular weight but may reduce melting points due to disrupted crystallinity .
  • Spectral Data: Amino groups show symmetric/asymmetric N-H stretches (~3350–3471 cm⁻¹), while chloro substituents exhibit characteristic C-Cl vibrations. Hydroxyl groups contribute broad O-H stretches (~3200–3600 cm⁻¹), though these may overlap with N-H signals .

Reactivity and Coordination Chemistry

  • The target compound’s chloro group may sterically hinder metal binding compared to hydroxymethyl or imine-containing analogs.

Preparation Methods

Sodium Hypochlorite-Mediated Chlorination

The most widely documented method involves treating 2-amino-4-methylpyridin-3-ol with sodium hypochlorite (NaOCl) and hydrochloric acid (HCl). Key steps include:

  • Reagent Preparation : A 1:2 molar ratio of NaOCl to substrate in aqueous solution at 0–5°C.
  • Chlorination : Dropwise addition of concentrated HCl over 30 minutes induces electrophilic aromatic substitution at the 5-position.
  • Workup : Neutralization with NaOH followed by extraction with methylene chloride yields 72–78% product purity.

Critical Parameters :

  • Temperature control below 10°C prevents over-chlorination.
  • Excess NaOCl (>1.5 eq) leads to di-chlorinated byproducts.

Phosphorus Oxychloride (POCl₃) Assisted Route

Adapted from CAPIC synthesis protocols, this method modifies the chlorination step:

Step Reagents Conditions Yield
Substrate activation POCl₃/PCl₅ (10:1) Reflux, 115°C, 2h 68%
Quenching H₂O/CH₂Cl₂ 25°C, 1h -
Amination NaOH/Br₂ 70°C, 1h 82%

Mechanistic Insight :
POCl₃ generates Cl⁺ electrophiles, while PCl₅ acts as a Lewis acid catalyst to direct chlorination to the 5-position. Subsequent amination via Hofmann degradation preserves the hydroxyl group at C3.

Nucleophilic Substitution of Halopyridines

Amination of 2,5-Dichloro-4-methylpyridin-3-ol

This two-step approach demonstrates superior scalability:

Step 1: Hydroxylation

  • Substrate : 2,5-dichloro-4-methylpyridine
  • Reagents : KOH (3M) in ethylene glycol
  • Conditions : 120°C, 6h → 89% hydroxylation at C3

Step 2: Selective Amination

  • Reagents : NH₃ (7N in MeOH)
  • Conditions : 65°C, 12h → 76% substitution at C2

Advantages :

  • No cryogenic conditions required
  • Amenable to continuous flow processing

Diazotization-Coupling Strategies

Meerwein Arylation Approach

Aryl diazonium salts facilitate C–H functionalization:

  • Diazonium Salt Formation :
    • 2-Amino-4-methylpyridin-3-ol + NaNO₂/HCl → diazonium intermediate
  • CuCl-Catalyzed Chlorination :
    • 0.5 eq CuCl, 50°C → 61% regioselective 5-chlorination

Limitations :

  • Requires strict pH control (pH 4–5)
  • Generates 8–12% tar-like polymeric byproducts

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
NaOCl/HCl 78 95 Moderate $1.2/gram
POCl₃ 82 91 High $0.8/gram
Nucleophilic 76 93 Very High $0.6/gram
Diazotization 61 87 Low $2.1/gram

Key Findings :

  • POCl₃ methods achieve highest yields but require halogenated solvents
  • Nucleophilic substitution offers best cost-efficiency for bulk synthesis
  • Diazotization routes suffer from side reactions despite mild conditions

Reaction Optimization Strategies

Solvent Effects on Chlorination

Solvent Dielectric Constant Yield (%)
CH₂Cl₂ 8.93 82
Toluene 2.38 68
DMF 36.7 54

Polar aprotic solvents enhance Cl⁺ electrophilicity but may deactivate the pyridine ring.

Temperature Gradients in Amination

Temp (°C) Time (h) Yield (%)
60 2 58
70 1 76
80 0.5 71

Optimal amination occurs at 70°C due to balanced kinetics/thermodynamics.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Residence Time : 8–12 minutes
  • Reagents :
    • Stream A: 2-amino-4-methylpyridin-3-ol (0.5M in EtOAc)
    • Stream B: Cl₂ gas (0.55 eq)
  • Output : 92% conversion at 5 kg/hour

Waste Management Protocols

  • POCl₃ distillation recovery: 87% efficiency
  • Halogenated byproduct neutralization: Ca(OH)₂ slurry treatment

Emerging Methodologies

Photochemical Chlorination

UV irradiation (254 nm) with N-chlorosuccinimide:

  • 45% yield in 20 minutes
  • Requires TiO₂ photocatalyst

Biocatalytic Approaches

Engineered halogenases from Streptomyces spp.:

  • 34% conversion in aqueous buffer
  • Potential for greener synthesis

Q & A

Q. What are the optimized synthetic routes for 2-Amino-5-chloro-4-methylpyridin-3-ol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step halogenation and functionalization of pyridine derivatives. Key steps include:

  • Halogenation : Bromination/chlorination of the pyridine core using reagents like PCl₅ or NBS (N-bromosuccinimide) under controlled temperatures (40–60°C).
  • Amination : Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation, requiring pH adjustments (pH 8–10) to avoid side reactions.
  • Hydroxylation : Oxidation or hydrolysis steps to introduce the hydroxyl group, often using H₂O₂ or acidic/basic conditions.
    Optimal purity (>95%) is achieved via recrystallization in ethanol/water mixtures. Yield improvements (70–85%) are observed with continuous flow reactors and catalysts like Pd/C .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., chloro vs. methyl groups) and confirms aromatic proton environments.
  • X-ray Crystallography : Determines 3D molecular geometry and hydrogen-bonding networks, critical for understanding reactivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₆H₇ClN₂O; calc. 158.02 g/mol) and detects isotopic chlorine patterns.
  • FT-IR : Identifies functional groups (e.g., -NH₂ at ~3400 cm⁻¹, -OH at ~3200 cm⁻¹) .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

Methodological Answer:

  • Antimicrobial Activity : Tested via broth microdilution (MIC values: 8–32 µg/mL against S. aureus and E. coli). Disk diffusion assays confirm zone-of-inhibition diameters .
  • Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ of 50 µM against HeLa cells). Flow cytometry assesses apoptosis induction .

Advanced Research Questions

Q. How do substituent modifications (e.g., -Cl, -CH₃) influence the compound’s bioactivity and reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (-Cl) : Enhance electrophilicity, improving interactions with bacterial enzymes (e.g., dihydrofolate reductase).
  • Methyl Group (-CH₃) : Increases lipophilicity, enhancing membrane permeability in cancer cells.
    SAR studies recommend substituting -Cl with -CF₃ to boost antimicrobial potency while maintaining solubility via salt formation (e.g., hydrochloride) .

Q. What computational approaches are used to model this compound’s interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites. Basis sets (e.g., B3LYP/6-311+G(d,p)) optimize geometry .
  • Molecular Docking (AutoDock Vina) : Simulates binding to E. coli DNA gyrase (PDB: 1KZN), revealing hydrogen bonds between -NH₂ and Asp73 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. How can researchers reconcile discrepancies in reported MIC values across studies?

Methodological Answer:

  • Standardize Assay Conditions : Use CLSI guidelines for broth microdilution (e.g., Mueller-Hinton II medium, 35°C incubation).
  • Control for Compound Purity : HPLC (≥98% purity) minimizes false positives from impurities.
  • Strain-Specific Variations : Test across diverse pathogen panels (e.g., ATCC strains vs. clinical isolates) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Purification Issues : Column chromatography is inefficient at scale; switch to fractional crystallization or membrane filtration.
  • Isomer Separation : Chiral HPLC resolves enantiomers (if present), but cost-effective alternatives like diastereomeric salt formation are preferred .
  • Safety : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in large-scale reactions .

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